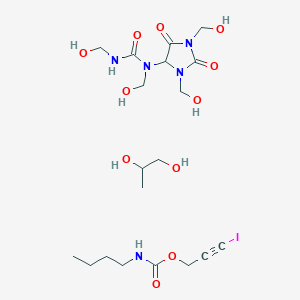
Germall plus
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germall Plus: is a highly effective, broad-spectrum preservative used in various personal care and cosmetic products. It is a synergistic combination of diazolidinyl urea and iodopropynyl butylcarbamate . This compound is known for its ability to protect formulations from microbial contamination, ensuring product safety and longevity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Germall Plus is synthesized through a patented process that combines diazolidinyl urea and iodopropynyl butylcarbamate . The reaction typically involves the use of propylene glycol as a solvent, and the process is carried out under controlled temperature conditions to ensure the stability of the final product .
Industrial Production Methods: In industrial settings, this compound is produced in large batches using automated systems that ensure consistent quality. The production process involves precise control of reaction conditions, including temperature, pH, and mixing speed, to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Germall Plus primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for its antimicrobial activity.
Common Reagents and Conditions: The compound reacts with various microbial cell components, disrupting their normal functions. Common reagents used in these reactions include formaldehyde donors and iodopropynyl butylcarbamate , which enhance its preservative properties .
Major Products Formed: The primary products formed from these reactions are inactive microbial cells , which are unable to proliferate, thus ensuring the preservation of the product .
Scientific Research Applications
Germall Plus has a wide range of applications in scientific research, particularly in the fields of chemistry , biology , medicine , and industry . Some of its notable applications include:
Chemistry: Used as a preservative in various chemical formulations to prevent microbial contamination.
Biology: Employed in biological research to maintain the sterility of samples and reagents.
Medicine: Utilized in pharmaceutical formulations to ensure the safety and efficacy of products.
Industry: Widely used in the personal care and cosmetic industry to extend the shelf life of products such as creams, lotions, and shampoos
Mechanism of Action
Germall Plus exerts its effects by disrupting the cell membranes of microorganisms, thereby preventing their growth and multiplication. This disruption is primarily due to the action of iodopropynyl butylcarbamate , which interferes with the normal functioning of microbial cells. The compound also releases formaldehyde , which further enhances its antimicrobial activity .
Comparison with Similar Compounds
Germall Plus is often compared with other preservatives such as Optiphen Plus . While both compounds offer broad-spectrum antimicrobial activity, this compound is unique in its combination of diazolidinyl urea and iodopropynyl butylcarbamate , which provides enhanced preservative properties. Similar compounds include:
Optiphen Plus: A paraben and formaldehyde-free preservative known for its broad-spectrum bactericidal and fungicidal activity.
Phenoxyethanol: A commonly used preservative in cosmetics and personal care products.
Sorbic Acid: An organic acid used as a preservative in food and cosmetic products.
This compound stands out due to its cost-effectiveness, compatibility with various formulations, and its ability to provide reliable preservation even at low concentrations .
Properties
Molecular Formula |
C19H34IN5O11 |
|---|---|
Molecular Weight |
635.4 g/mol |
IUPAC Name |
1-[1,3-bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-1,3-bis(hydroxymethyl)urea;3-iodoprop-2-ynyl N-butylcarbamate;propane-1,2-diol |
InChI |
InChI=1S/C8H12INO2.C8H14N4O7.C3H8O2/c1-2-3-6-10-8(11)12-7-4-5-9;13-1-9-7(18)10(2-14)5-6(17)12(4-16)8(19)11(5)3-15;1-3(5)2-4/h2-3,6-7H2,1H3,(H,10,11);5,13-16H,1-4H2,(H,9,18);3-5H,2H2,1H3 |
InChI Key |
XUYROFSUVWYCOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCC#CI.CC(CO)O.C(NC(=O)N(CO)C1C(=O)N(C(=O)N1CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


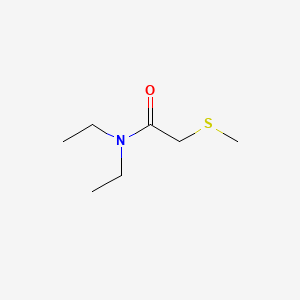

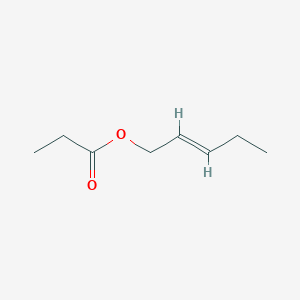
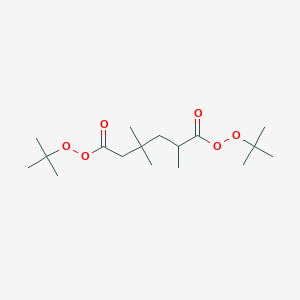

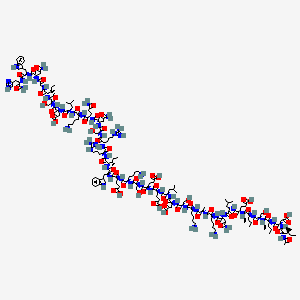
![[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide](/img/structure/B13738796.png)
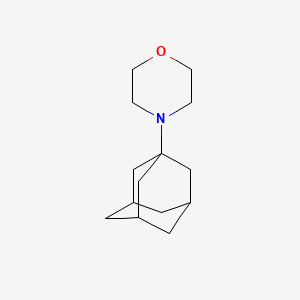

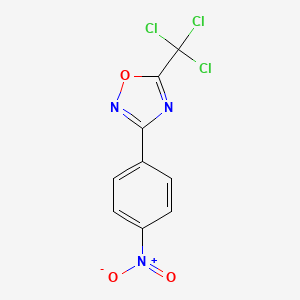

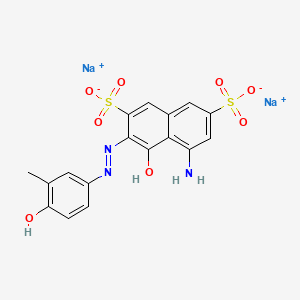

![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)
